molecular formula C13H18O2 B13065694 1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one

1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one

Katalognummer: B13065694
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: RRCDFAHBPIADEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one is an organic compound with a complex structure that includes a hydroxy group, two methyl groups, and a dimethylpropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-hydroxy-2,3-dimethylbenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one exerts its effects depends on its chemical structure and the specific reactions it undergoes. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The dimethylpropanone moiety can act as an electrophilic center, facilitating nucleophilic attacks in various chemical reactions.

Molecular targets and pathways involved in its mechanism of action may include enzymes, receptors, and other biomolecules that interact with the compound or its derivatives.

Vergleich Mit ähnlichen Verbindungen

1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one can be compared with similar compounds such as:

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and use in the food industry.

    2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with similar structural features.

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): Widely used in flavor and fragrance applications.

Eigenschaften

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

1-(4-hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H18O2/c1-8-9(2)11(14)7-6-10(8)12(15)13(3,4)5/h6-7,14H,1-5H3

InChI-Schlüssel

RRCDFAHBPIADEV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1C)O)C(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.